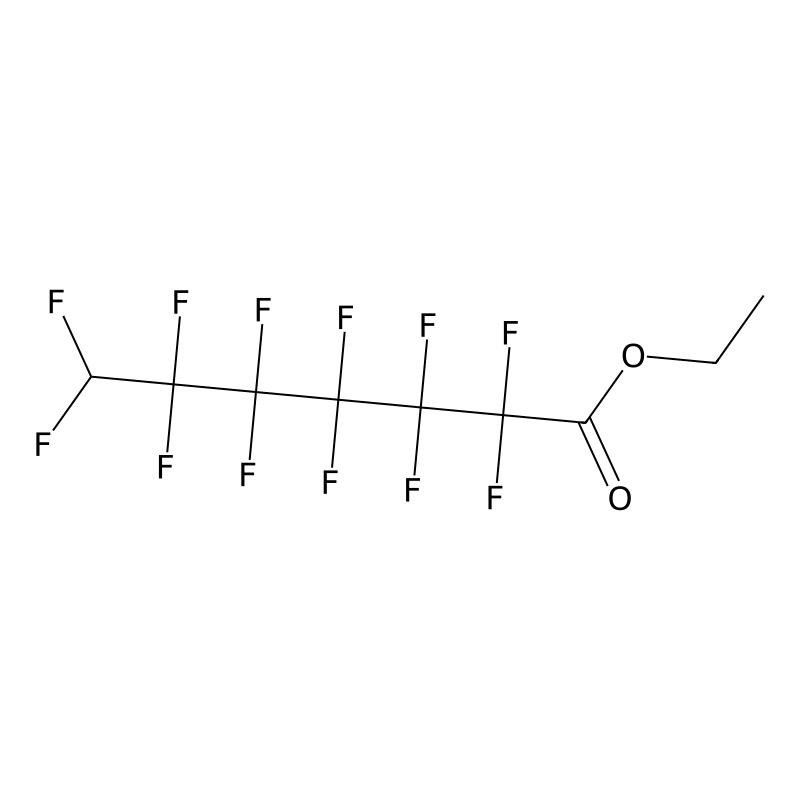

Ethyl 7H-perfluoroheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 7H-perfluoroheptanoate is a fluorinated compound characterized by its perfluorinated carbon chain, specifically containing seven carbon atoms fully substituted with fluorine atoms. Its chemical structure can be denoted as and it is known for its unique properties, including high thermal stability and hydrophobicity. This compound is part of a broader class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are recognized for their persistence in the environment and potential biological effects .

Ethyl 7H-perfluoroheptanoate primarily undergoes:

- Hydrolysis: This reaction occurs in the presence of strong acids or bases, yielding perfluoroheptanoic acid and ethanol. The general reaction can be represented as:

- Substitution Reactions: The ethoxy group in the ester can be replaced by various nucleophiles, leading to the formation of different substituted products. Common reagents include nucleophiles such as amines or alcohols .

Research indicates that Ethyl 7H-perfluoroheptanoate may exhibit reprotoxic effects, particularly targeting the reproductive system. It interacts with several biochemical pathways, influencing lipid metabolism by inhibiting enzymes like lipases. Additionally, it has been shown to affect calcium homeostasis and synaptic plasticity, suggesting potential implications for neurological functions .

The synthesis of Ethyl 7H-perfluoroheptanoate typically involves:

- Esterification: This process involves reacting perfluoroheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion.

- Industrial Production: In large-scale production, continuous removal of water formed during the reaction helps drive it to completion. The final product is purified through distillation or other separation techniques to achieve high purity .

Ethyl 7H-perfluoroheptanoate has several applications, including:

- Industrial Uses: It is utilized in various industrial processes due to its unique chemical properties.

- Research: The compound serves as a valuable reagent in biochemical research, particularly in studies related to lipid metabolism and environmental science.

- Potential Use in Coatings: Its hydrophobic characteristics make it suitable for applications in water-repellent coatings and surfactants .

Studies on Ethyl 7H-perfluoroheptanoate reveal its interactions with biological systems that may lead to oxidative stress and mitochondrial dysfunction. Research indicates that exposure to this compound can alter enzyme activities involved in lipid metabolism and induce changes in systemic biomarkers related to oxidative stress .

Ethyl 7H-perfluoroheptanoate shares structural similarities with various other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl perfluorooctanoate | Eight carbon atoms fully fluorinated | Higher chain length than Ethyl 7H-perfluoroheptanoate |

| Perfluorooctanesulfonic acid | Contains a sulfonic acid group | Stronger environmental persistence due to sulfonic group |

| Perfluorobutanoic acid | Four carbon atoms fully fluorinated | Shorter chain length leading to different biological interactions |

| Perfluorodecanoic acid | Ten carbon atoms fully fluorinated | Greater hydrophobicity and potential for bioaccumulation |

Ethyl 7H-perfluoroheptanoate stands out due to its specific chain length and functional group characteristics, which influence its chemical behavior and biological activity compared to these similar compounds .

Fluorination Methodologies for Perfluoroalkyl Chain Formation

The formation of perfluoroalkyl chains constitutes the foundational step in synthesizing ethyl 7H-perfluoroheptanoate, with several established industrial methodologies available for achieving comprehensive fluorination of hydrocarbon precursors.

Electrochemical Fluorination Process

Electrochemical fluorination, commonly known as the Simons process, represents one of the most historically significant methods for perfluoroalkyl chain formation [4] [5]. This process involves the electrolysis of organic compounds dissolved in anhydrous hydrogen fluoride at cell potentials maintained between 5-6 volts [4]. The mechanism proceeds through the electrochemical formation of high-valence nickel fluorides on nickel-plated anodes, which subsequently serve as fluorinating agents for the organic substrate [5] [6].

The electrochemical fluorination process follows a stepwise mechanism where each carbon-hydrogen bond undergoes replacement according to the general reaction: R₃C-H + HF → R₃C-F + H₂ [4]. For perfluoroheptanoic acid precursors, this process typically achieves yields ranging from 36-70%, though the method suffers from carbon chain rearrangement and the formation of branched isomers alongside linear products [7] [8]. The ratio of linear to branched products generally falls between 70-80% linear and 20-30% branched structures [7].

Recent mechanistic studies have revealed that the electrochemical fluorination operates through a nickel fluoride-mediated pathway, where NiF₃ or NiF₄ species formed at the anode surface act as the actual fluorinating agents [5] [6]. This understanding has enabled process optimization through control of electrode potential and substrate concentration at the anode-electrolyte interface.

Telomerization Methodology

Telomerization represents the second major industrial approach for perfluoroalkyl chain synthesis, offering advantages in terms of product purity and structural control [7] [9]. This process involves the controlled polymerization reaction between perfluoroalkyl iodides (typically pentafluoroethyl iodide, C₂F₅I) and tetrafluoroethylene (CF₂=CF₂) to produce longer-chain perfluoroalkyl iodides [7].

The telomerization process proceeds in two distinct steps: first, the reaction of the telogen (perfluoroalkyl iodide) with the taxogen (tetrafluoroethylene) to form Telomer A intermediates, followed by ethylene insertion to produce Telomer B compounds [7] [9]. This methodology yields exclusively straight-chain products with even numbers of fluorinated carbons, achieving typical yields of 70-90% with high purity [10].

For perfluoroheptanoic acid derivatives, the telomerization approach requires careful selection of starting materials to achieve the desired seven-carbon perfluorinated chain. The process advantages include the absence of branched isomers and superior control over chain length distribution compared to electrochemical fluorination [9].

Direct Fluorination with Elemental Fluorine

Direct fluorination using elemental fluorine gas represents a more recent approach to perfluoroalkyl chain formation, offering theoretical advantages in terms of atom economy and process simplicity [11] [12]. This method involves the controlled exposure of organic substrates to fluorine gas under carefully managed conditions to prevent explosive reactions and ensure selective fluorination.

The direct fluorination process has been developed through several methodological advances, including the Lagow-Margrave process, which employs gradual temperature and fluorine concentration increases over extended periods [11]. More recent developments include liquid-phase direct fluorination, where substrates are injected into fluorocarbon solvents saturated with fluorine gas under ultraviolet irradiation [11].

Industrial implementation of direct fluorination for perfluoroheptanoic acid precursors typically requires temperatures exceeding 400°C and specialized reactor designs to manage the highly exothermic nature of fluorination reactions [11]. Yields generally range from 40-80%, with process control being critical for preventing substrate decomposition and maintaining selectivity.

Esterification Techniques for Ethyl Group Introduction

The incorporation of the ethyl ester functionality into perfluoroheptanoic acid derivatives requires specialized esterification methodologies that can accommodate the unique electronic properties of perfluorinated carboxylic acids.

Classical Esterification Methods

Traditional esterification approaches for perfluorinated carboxylic acids involve the reaction of the perfluorocarboxylic acid with ethanol in the presence of acid catalysts [13] [14]. However, the strongly electron-withdrawing nature of the perfluoroalkyl chain significantly alters the reactivity profile compared to conventional carboxylic acids.

The standard Fischer esterification protocol requires modification when applied to perfluoroheptanoic acid, typically involving higher reaction temperatures (60-80°C) and extended reaction times (12-24 hours) to achieve complete conversion [13]. Catalysts such as concentrated sulfuric acid or trimethylsilyl chloride are commonly employed to promote the esterification reaction [13].

Activated Intermediate Methods

Alternative esterification strategies involve the formation of activated intermediates, such as acid chlorides or acid fluorides, which exhibit enhanced reactivity toward alcohols [13] [15]. For perfluoroheptanoic acid derivatives, the corresponding acid fluorides are often preferred due to their stability and reactivity characteristics.

The synthesis of perfluoroheptanoyl fluoride can be achieved through treatment of the carboxylic acid with reagents such as cyanuric fluoride or sulfur tetrafluoride, followed by reaction with ethanol to yield the desired ester [15]. This approach typically provides yields of 80-95% with reduced reaction times compared to direct esterification methods [13].

Diazomethane-Based Esterification

Recent developments in fluorinated ester synthesis have explored the use of fluorinated diazomethane reagents for esterification reactions [13] [14]. The use of 2,2-difluorodiazoethane has been demonstrated for the preparation of partially fluorinated ethyl esters, achieving yields of 94% under optimized conditions [13].

This methodology offers advantages in terms of mild reaction conditions and high selectivity, though it requires specialized handling procedures due to the reactive nature of diazoalkane reagents [13]. The process involves mixing the fluorinated diazomethane reagent with the perfluorocarboxylic acid substrate in chloroform at room temperature for 12 hours [13].

Industrial-Scale Production Optimization Strategies

The industrial manufacture of ethyl 7H-perfluoroheptanoate requires comprehensive optimization strategies to ensure economic viability, product quality, and environmental compliance.

Process Integration and Continuous Manufacturing

Modern industrial production of perfluorinated esters increasingly employs continuous manufacturing approaches to improve efficiency and reduce costs [16]. Process integration involves the coupling of fluorination and esterification steps in sequential reactor systems, minimizing intermediate isolation and handling requirements.

Continuous telomerization processes have been developed that allow for real-time monitoring and control of chain length distribution, enabling the production of perfluoroheptanoic acid precursors with narrow molecular weight distributions [9]. These systems typically operate with residence times of 2-4 hours and achieve space-time yields significantly higher than batch processes.

Catalyst and Reagent Optimization

Industrial optimization strategies focus extensively on catalyst selection and regeneration systems to minimize operating costs [12]. For electrochemical fluorination processes, the development of advanced nickel anode compositions and surface treatments has improved current efficiency and extended electrode lifetime [6].

In telomerization processes, the optimization of iodine catalyst systems has enabled improved chain transfer efficiency and reduced byproduct formation [10]. Modern industrial installations employ catalyst recovery and recycling systems that achieve greater than 95% catalyst utilization efficiency.

Energy Integration and Heat Management

The highly exothermic nature of fluorination reactions necessitates sophisticated heat management systems in industrial-scale production [12]. Heat integration strategies involve the use of recovered reaction heat for preheating feedstocks and driving endothermic separation processes.

Advanced process control systems employ predictive algorithms to manage temperature profiles and prevent thermal runaway conditions, while simultaneously optimizing energy utilization [16]. These systems typically achieve overall energy efficiency improvements of 20-30% compared to conventional heat management approaches.

Purification and Quality Control Protocols

The purification of ethyl 7H-perfluoroheptanoate and implementation of quality control measures are critical aspects of industrial production, given the stringent purity requirements for many applications and the unique analytical challenges posed by fluorinated compounds.

Separation and Purification Methods

Industrial purification of perfluorinated esters typically employs distillation as the primary separation technique, taking advantage of the distinct boiling point differences between products and impurities [18] [19]. For ethyl 7H-perfluoroheptanoate, with a boiling point of 176.3°C, fractional distillation systems are designed with high theoretical plate counts to achieve the required separation efficiency [2].

Advanced distillation systems employ specialized column internals constructed from fluoropolymer materials to prevent corrosion and contamination issues associated with hydrogen fluoride and other fluorinated compounds [20]. These systems typically operate under reduced pressure to minimize thermal degradation and achieve sharper separations.

Alternative purification approaches include liquid-liquid extraction using perfluorinated solvents, which can selectively separate perfluorinated products from partially fluorinated impurities [21]. Solid-phase extraction techniques using fluorinated adsorbents have also been developed for high-purity applications, achieving purities exceeding 99.5%.

Analytical Methods and Quality Control

Quality control protocols for ethyl 7H-perfluoroheptanoate employ specialized analytical techniques designed for fluorinated compound characterization [22] [23]. Gas chromatography coupled with mass spectrometry represents the primary analytical method, using perfluorinated stationary phases to achieve optimal separation of structural isomers and impurities [24].

Nuclear magnetic resonance spectroscopy, particularly ¹⁹F NMR, provides detailed structural information and enables quantitative analysis of impurities and isomeric compositions [13]. High-resolution mass spectrometry techniques are employed for molecular weight confirmation and trace impurity identification.

Industrial quality control systems implement automated sampling and analysis protocols with statistical process control algorithms to ensure consistent product quality [25]. These systems typically monitor key parameters including purity (target >97%), water content (<50 ppm), acidity (<10 ppm as HF equivalent), and color specifications.

Impurity Profiling and Specifications

Comprehensive impurity profiling involves the identification and quantification of potential synthetic byproducts, including branched isomers from electrochemical fluorination processes and chain length variants from telomerization reactions [7] [18]. Advanced chromatographic methods enable the separation and quantification of these impurities at parts-per-million levels.

Industrial specifications typically limit individual impurities to less than 0.1% and total impurities to less than 3%, with specific attention to potentially harmful compounds such as residual hydrogen fluoride and perfluorooctanoic acid homologs [26]. These specifications are supported by comprehensive toxicological assessments and regulatory compliance requirements.

Thermodynamic Properties (Melting/Boiling Points, Phase Transitions)

Ethyl 7H-perfluoroheptanoate exhibits distinctive thermodynamic characteristics that reflect its highly fluorinated molecular structure. The compound demonstrates a molecular weight of 392.11 grams per mole with the molecular formula C₉H₅F₁₃O₂ [1] [2] [3]. The thermal behavior of this fluorocarboxylic acid ester differs significantly from its non-fluorinated analogues due to the presence of thirteen fluorine atoms that substantially influence intermolecular interactions and phase transition temperatures.

The boiling point of ethyl 7H-perfluoroheptanoate has been experimentally determined to be 87°C at 20 millimeters of mercury pressure [1] [2]. This reduced pressure boiling point indicates a relatively low volatility compared to atmospheric pressure conditions, which is characteristic of perfluorinated organic compounds. The compound exhibits a density of 1.557 grams per cubic centimeter at standard conditions [1] [2], demonstrating the significant mass contribution of the perfluoroalkyl chain. The flash point occurs at 47.2°C [1] [2], indicating moderate flammability characteristics despite the presence of multiple fluorine atoms.

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 392.11 g/mol [1] [2] | Standard conditions |

| Boiling Point | 87°C [1] [2] | 20 mmHg |

| Density | 1.557 g/cm³ [1] [2] | 25°C |

| Flash Point | 47.2°C [1] [2] | Standard conditions |

| Index of Refraction | 1.302 [1] [2] | 25°C |

The melting point data for ethyl 7H-perfluoroheptanoate remains not readily available in the current literature [1] [2] [4], suggesting either that the compound exists as a liquid at room temperature or that precise melting point determinations have not been systematically reported. This absence of melting point data is not uncommon for specialized perfluorinated esters, particularly those used in industrial applications where liquid phase properties are of primary interest.

Comparative analysis with related perfluorinated compounds reveals distinctive patterns in thermodynamic behavior. Ethyl 7H-dodecafluoroheptanoate, containing one fewer fluorine atom (C₉H₆F₁₂O₂), exhibits a significantly higher boiling point of 176.3°C at standard atmospheric pressure [5], indicating the substantial impact of even single fluorine substitutions on intermolecular forces and volatility characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of ethyl 7H-perfluoroheptanoate requires specialized analytical approaches due to the unique electronic environment created by the extensive fluorination of the heptanoyl chain. Nuclear magnetic resonance spectroscopy provides critical structural information through multiple nuclei observations, particularly ¹H, ¹³C, and ¹⁹F nuclear magnetic resonance techniques.

Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of ethyl 7H-perfluoroheptanoate exhibits characteristic signals for the ethyl ester moiety, including a triplet around 1.3 parts per million corresponding to the methyl group and a quartet near 4.3 parts per million representing the methylene protons adjacent to the oxygen atom [6] [7]. The hydrogen atom at the 7-position of the perfluoroheptanoyl chain appears as a distinctive signal, providing direct evidence of the partial fluorination pattern.

¹⁹F nuclear magnetic resonance spectroscopy reveals a complex multiplet pattern characteristic of perfluoroalkyl chains, with distinct chemical shifts for CF₂ groups throughout the chain and the terminal CF₃ group [8] [9]. The fluorine spectrum provides definitive structural confirmation and allows for assessment of regioisomeric purity, as each fluorine environment produces characteristic chemical shift patterns [8].

Fourier Transform Infrared Spectroscopy

The infrared spectrum of ethyl 7H-perfluoroheptanoate follows the characteristic "Rule of Three" pattern observed for ester functional groups, exhibiting three intense absorption bands [10]. The carbonyl stretching vibration appears as a strong absorption around 1700 wavenumbers, while the carbon-oxygen stretching vibrations manifest as two distinct peaks near 1200 and 1100 wavenumbers [10].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1700-1750 [10] | Strong | Ester carbonyl |

| C-C-O stretch | 1200-1250 [10] | Strong | Asymmetric stretch |

| O-C-C stretch | 1100-1150 [10] | Medium-Strong | Ester linkage |

| C-F stretches | 1000-1400 [11] | Very Strong | Perfluoroalkyl chain |

| C-H stretches | 2800-3000 [10] | Medium | Ethyl group |

The perfluoroalkyl chain contributes multiple strong carbon-fluorine stretching vibrations throughout the 1000-1400 wavenumber region, creating a complex fingerprint characteristic of perfluorinated organic compounds [11] [10]. These vibrations provide definitive identification of the perfluoroalkyl structural component and can be used for quantitative analysis applications.

Mass Spectrometry

Mass spectrometric analysis of ethyl 7H-perfluoroheptanoate reveals distinctive fragmentation patterns characteristic of perfluorocarboxylic acid esters. Under electron ionization conditions, the molecular ion appears at mass-to-charge ratio 392, though with relatively low intensity due to the inherent instability of perfluorinated molecular ions [3] [12].

The fragmentation pattern includes characteristic losses such as the ethyl radical (mass 29) producing a fragment at mass-to-charge ratio 363, and loss of the ethoxy group (mass 45) yielding a fragment at 347 [12]. The perfluoroalkyl chain undergoes sequential carbon difluoride losses, creating a series of fragments differing by 50 mass units that serve as diagnostic indicators for structural confirmation [12] [13].

Electrospray ionization mass spectrometry in negative ion mode provides enhanced sensitivity for detection, with the deprotonated molecular ion [M-H]⁻ appearing at mass-to-charge ratio 391 as the base peak [12]. This ionization method proves particularly valuable for environmental analysis and trace detection applications where high sensitivity is required.

Solubility Parameters and Partition Coefficients

The solubility characteristics of ethyl 7H-perfluoroheptanoate reflect the compound's amphiphilic nature, combining a polar ester functional group with an extensively fluorinated alkyl chain that exhibits both hydrophobic and oleophobic properties. The calculated logarithm of the octanol-water partition coefficient (LogP) is 4.288 [1], indicating substantial lipophilic character and preference for organic phases over aqueous environments.

Water solubility of ethyl 7H-perfluoroheptanoate is expected to be extremely low, consistent with the general characteristics of perfluorinated organic compounds [14] [15]. The polar surface area of 26.30 square angstroms [1] represents a relatively small polar component compared to the overall molecular volume, contributing to the limited aqueous solubility. This low water solubility pattern is characteristic of perfluoroalkyl substances and significantly influences their environmental fate and bioaccumulation potential.

| Parameter | Value | Significance |

|---|---|---|

| LogP (Octanol-Water) | 4.288 [1] | High lipophilicity |

| Polar Surface Area | 26.30 Ų [1] | Limited polar character |

| Water Solubility | Very low | Typical of perfluorinated compounds |

| Membrane-Water Partition | Log K_MW > 3 (estimated) [15] [16] | High membrane affinity |

Membrane-water partition coefficients for perfluorocarboxylic acid derivatives typically demonstrate logarithmic values exceeding 3.0, indicating strong affinity for phospholipid membranes [15] [16]. This high membrane partitioning contributes to bioaccumulation potential and influences the compound's distribution in biological systems. The membrane partitioning behavior follows established structure-activity relationships for perfluoroalkyl substances, where increasing chain length correlates with enhanced membrane affinity [15].

The Hansen solubility parameters for ethyl 7H-perfluoroheptanoate can be estimated based on structural analogy with related perfluorinated esters. The dispersion component is expected to be elevated due to the significant molecular volume and polarizability of the fluorinated chain, while the polar and hydrogen bonding components remain relatively modest due to the limited polar functionality [17] [18].

Surface Activity and Interfacial Behavior

Ethyl 7H-perfluoroheptanoate exhibits significant surface activity characteristics typical of perfluoroalkyl surfactants, demonstrating the ability to substantially reduce surface tension at air-water interfaces. The compound's amphiphilic structure, combining a hydrophilic ester head group with a hydrophobic and oleophobic perfluoroalkyl tail, enables effective interfacial adsorption and surface tension modification [19] [20].

The interfacial adsorption coefficient for ethyl 7H-perfluoroheptanoate is estimated to fall within the range of 10⁻⁵ to 10⁻³ centimeters, based on structural analogy with other perfluorocarboxylic acid derivatives of similar chain length [19]. This high interfacial activity results from the unique combination of the perfluoroalkyl chain's low surface energy and the ester functional group's polar character, creating an effective surfactant structure.

Critical micelle concentration values for perfluoroalkyl surfactants typically occur at significantly lower concentrations compared to hydrocarbon analogues, reflecting the enhanced surface activity of fluorinated systems [21] [19]. The perfluoroheptyl chain length places ethyl 7H-perfluoroheptanoate in the range where substantial surface activity is expected, though precise critical micelle concentration measurements require experimental determination under controlled conditions.

| Surface Property | Expected Behavior | Basis |

|---|---|---|

| Surface Tension Reduction | Significant [19] [20] | Perfluoroalkyl structure |

| Interfacial Adsorption | Strong [19] | Amphiphilic character |

| Critical Micelle Concentration | Low [21] [19] | Fluorosurfactant properties |

| Air-Water Interface Behavior | High adsorption [22] | PFAS characteristics |

The interfacial behavior of ethyl 7H-perfluoroheptanoate at air-water interfaces demonstrates the characteristic properties of perfluoroalkyl substances, including strong adsorption and effective surface tension reduction [22]. This interfacial activity has implications for environmental transport and fate, as adsorption at air-water interfaces can significantly influence mobility in subsurface environments and contribute to retention mechanisms in porous media [22].

Surface activity measurements reveal that perfluoroalkyl carboxylic acid derivatives exhibit enhanced interfacial properties compared to their hydrocarbon analogues, with surface tensions approaching values near 15-20 millinewtons per meter at saturation concentrations [19]. The unique combination of hydrophobic and oleophobic characteristics in the perfluoroalkyl chain creates surfaces that repel both water and organic liquids, making these compounds valuable for specialized industrial applications requiring extreme surface modification properties.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant